This compound belongs to the class of amino acids, specifically the aliphatic amino acids. Its systematic name reflects its structure, and it can be classified under both natural and synthetic amino acids depending on the context of use. In terms of chirality, (3S)-3-aminoheptanoic acid is one of the two enantiomers of 3-aminoheptanoic acid, with the (3R) form being its mirror image.
The synthesis of (3S)-3-aminoheptanoic acid can be achieved through several methods, with asymmetric hydrogenation being one of the most common approaches.
The molecular formula for (3S)-3-aminoheptanoic acid is .
(3S)-3-aminoheptanoic acid can participate in various chemical reactions:
The mechanism of action for (3S)-3-aminoheptanoic acid primarily revolves around its interactions with enzymes and receptors within biological systems.
(3S)-3-aminoheptanoic acid has a wide array of applications across different scientific fields:
Chemoenzymatic synthesis enables efficient access to enantiopure (3S)-3-aminoheptanoic acid by leveraging biocatalytic transformations. Anaerobic bacterial reductases serve as key catalysts for asymmetric reductions, converting β-ketoheptanoic acid precursors to chiral β-hydroxy intermediates with high stereocontrol (>99% ee). For instance, reductases from Clostridium species facilitate the stereoselective reduction of 3-oxoheptanoic acid to (3S)-3-hydroxyheptanoic acid, a direct precursor to the target β-amino acid [2] [4]. This step is followed by a stereoretentive amination sequence using transaminases or azide-based chemistry to install the amino group. A critical optimization involves substrate engineering: modifying the carboxylate protecting group (e.g., methyl vs. ethyl esters) significantly impacts enzyme activity and enantioselectivity. Ethyl esters typically yield higher activity due to reduced steric hindrance in the enzyme active site [4].
Table 1: Biocatalyst Performance in (3S)-3-Aminoheptanoic Acid Synthesis
Biocatalyst Source | Substrate | Activity (U/mg) | Yield (%) | ee (%) |
---|---|---|---|---|
Clostridium sporogenes | Ethyl 3-oxoheptanoate | 12.5 | 92 | >99 |
Pseudomonas cepacia | Methyl 3-oxoheptanoate | 8.2 | 85 | 98 |
Engineered E. coli reductase | Ethyl 3-azidoheptanoate | 9.8 | 88 | 97 |
One-pot systems streamline the synthesis of (3S)-3-aminoheptanoic acid by combining multiple steps without intermediate purification. A representative cascade involves:
Optimization focuses on minimizing racemization during hydrolysis. Lewis acids (e.g., MgCl₂, LiCl) coordinate with the carboxylate group, suppressing epimerization at the C3 stereocenter. Solvent selection is critical: tetrahydrofuran (THF)/water mixtures (4:1) at 0°C provide optimal pH control, maintaining yields >90% and ee >98%. Alternative one-pot routes employ azide chemistry, where 3-bromoheptanoic acid undergoes SN₂ displacement with NaN₃, followed by Staudinger reduction and hydrolysis [7] [8].
Solid-phase peptide synthesis (SPPS) enables the incorporation of (3S)-3-aminoheptanoic acid into complex peptides via safety-catch linkers. Kenner sulfonamide resins anchor the β-amino acid through its carboxyl group, permitting elongation at the N-terminus. The safety-catch mechanism ensures stability during iterative Fmoc deprotection (piperidine/DMF) and coupling steps. Activation via N-alkylation (e.g., iodoacetonitrile) renders the linker labile, releasing the peptide-(3S)-3-aminoheptanoic acid conjugate upon nucleophilic cleavage with amines or alkoxides [5].
Critical considerations include:
Protecting groups (PGs) for (3S)-3-aminoheptanoic acid must balance stability during synthesis with facile deprotection. Key strategies include:
Table 2: Protecting Group Removal Kinetics for (3S)-3-Aminoheptanoic Acid Derivatives
PG Group | Conditions | Time (h) | Deprotection Yield (%) | Racemization Risk |
---|---|---|---|---|
Fmoc | 20% piperidine/DMF | 0.5 | 98 | Low |
Boc | 50% TFA/DCM | 1 | 95 | Moderate |
Cbz | H₂/Pd-C, MeOH | 2 | 97 | Low |
Alloc | Pd(PPh₃)₄, morpholine | 0.5 | 99 | Negligible |
Enzymatic deprotection with lipases or esterases enables chemoselective carboxyl deprotection in the presence of Bn or Boc groups, minimizing racemization. For example, Candida antarctica lipase B cleaves methyl esters in phosphate buffer (pH 7.0) with <0.5% epimerization [3] [8].
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